4-Bromo-2-(methoxymethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-4-8(10)3-2-7(9)5-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYGBPVWBYDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methoxymethoxy Benzaldehyde
Strategies Involving Metal-Halogen Exchange and Subsequent Formylation
A prominent route for the synthesis of related benzaldehydes involves a metal-halogen exchange reaction followed by formylation. This strategy is effective for introducing a formyl (-CHO) group at a specific position on an aromatic ring that is predisposed to metallation due to the presence of halogens.
The choice of precursor is critical for the regioselectivity of the metal-halogen exchange. 1,4-Dibromo-2-fluorobenzene (B72686) serves as an effective starting material for the synthesis of the 4-bromo-2-substituted benzaldehyde (B42025) core structure. google.comgoogle.com The process leverages the differential reactivity of the bromine atoms. A selective metal-halogen exchange can be achieved using a Grignard reagent, such as isopropyl magnesium chloride. google.com The reaction is typically conducted at a controlled temperature of 0°C to ensure that the exchange occurs selectively at the bromine atom positioned between the fluorine and the other bromine, leading to an organometallic intermediate. google.comgoogle.com
Table 1: Reaction Conditions for Metal-Halogen Exchange
| Parameter | Condition | Source |
| Precursor | 1,4-Dibromo-2-fluorobenzene | google.com, google.com |
| Reagent | Isopropyl magnesium chloride | google.com |
| Temperature | 0°C | google.com, google.com |
| Intermediate | 4-bromo-2-fluorophenylmagnesium chloride | google.com |
Nucleophilic Aromatic Substitution (SNAr) Routes to the Aldehyde Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as alkoxy groups, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing substituted benzaldehydes, SNAr is used to modify a substituent on the ring of a pre-formed aldehyde intermediate.
The choice of base and nucleophile is critical in SNAr reactions. To introduce an alkoxy group, an alkoxide nucleophile is required. While sodium methoxide (B1231860) is a strong nucleophile, its use can lead to side reactions, such as the Cannizzaro reaction, with the aldehyde product. google.com A more optimized approach involves using the corresponding alcohol (e.g., methanol) in the presence of a milder base like potassium carbonate (K₂CO₃). google.comgoogle.com Potassium carbonate is sufficiently basic to deprotonate the alcohol, generating the nucleophilic alkoxide in situ at a controlled concentration, thereby minimizing unwanted side reactions. google.com This method is effective for converting 4-bromo-2-fluorobenzaldehyde (B134337) into 4-bromo-2-methoxybenzaldehyde (B1278859) in methanol (B129727) at 50°C. google.com
Table 2: Reagents in SNAr for Synthesis of 4-Bromo-2-alkoxybenzaldehyde
| Reagent | Role | Purpose/Advantage | Source |
| Methanol | Nucleophile Source | Provides the methoxy (B1213986) group | google.com, google.com |
| Potassium Carbonate | Base | Generates methoxide in situ, minimizes side reactions | google.com, google.com |
| Sodium Methoxide | Base/Nucleophile | Stronger base, can lead to Cannizzaro side reaction | google.com |
Protective Group Strategies for the Hydroxyl Precursor
The synthesis of the specific target molecule, 4-Bromo-2-(methoxymethoxy)benzaldehyde, involves the introduction of a methoxymethyl (MOM) ether. This is typically achieved by using a protective group strategy on a corresponding hydroxyl precursor, such as 4-bromo-2-hydroxybenzaldehyde (B134324). The hydroxyl group is highly reactive and can interfere with many chemical transformations, necessitating its protection. libretexts.org
The methoxymethyl (MOM) group is a common choice for protecting hydroxyls, particularly phenolic hydroxyls. nih.gov It is generally stable under a variety of reaction conditions but can be removed under specific, typically acidic, conditions when desired. uchicago.edu The introduction of the MOM group involves reacting the hydroxyl precursor with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This strategy ensures that the hydroxyl group is masked, allowing for other chemical modifications to be performed on the molecule without interference from the acidic proton of the hydroxyl group.
Table 3: Common Protecting Groups for Hydroxyl Functions
| Protecting Group | Abbreviation | Stability | Source |
| Methoxymethyl ether | MOM | Stable to bases, nucleophiles; cleaved by acid | nih.gov |
| Benzyl ether | Bn | Stable to acid/base; cleaved by hydrogenolysis | researchgate.net |
| Silyl ethers (e.g., TMS, TBDMS) | TMS, TBDMS | Stable to non-acidic/non-fluoride conditions | uchicago.edu |
| Ester (e.g., Acetate) | Ac | Stable to acid; cleaved by base (hydrolysis) | libretexts.org |
Formation of the Methoxymethoxy (MOM) Ether
The formation of the methoxymethoxy (MOM) ether is achieved by reacting the phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde with a suitable methoxymethylating agent. This reaction converts the acidic phenol (B47542) into a more stable ether, which is robust under various non-acidic reaction conditions. The starting material, 4-bromo-2-hydroxybenzaldehyde, is a solid at room temperature with a melting point in the range of 50-54 °C.
The general transformation is depicted in the reaction scheme below:

This protection is a standard procedure in organic synthesis to mask the reactivity of a hydroxyl group.
Reaction Conditions for MOM Group Introduction (e.g., with bromomethyl(methyl)ether)
The introduction of the MOM group onto 4-bromo-2-hydroxybenzaldehyde is typically carried out under basic conditions to deprotonate the phenolic hydroxyl, thereby forming a more nucleophilic phenoxide ion. This phenoxide then reacts with a methoxymethyl halide, such as chloromethyl methyl ether (MOM-Cl) or bromomethyl(methyl)ether, via a Williamson ether synthesis mechanism.
A common set of reaction conditions involves the use of a strong base, such as sodium hydride (NaH), in an aprotic solvent. The choice of solvent is critical, with mixtures of tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) often being employed to ensure the solubility of the starting materials and intermediates. The reaction is generally conducted at room temperature.
Below is a table summarizing typical reaction conditions for the methoxymethylation of a substituted hydroxybenzaldehyde, which can be adapted for the synthesis of this compound.
| Parameter | Condition |
|---|---|
| Starting Material | 4-bromo-2-hydroxybenzaldehyde |
| Reagent | Chloromethyl methyl ether (MOM-Cl) |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) / N,N-dimethylformamide (DMF) |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | Typically 1-3 hours |
Purification Techniques Employed in Synthesis
Purification of the synthetic intermediates and the final product is a critical step to ensure the high purity of this compound. The primary techniques employed are crystallization for the solid starting materials and intermediates, and chromatographic methods for the final product.
Crystallization Methods for Synthetic Intermediates
The starting material, 4-bromo-2-hydroxybenzaldehyde, is a solid and can be purified by recrystallization if necessary. The choice of solvent for recrystallization is determined by the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. For brominated salicylaldehyde (B1680747) derivatives, alcohols such as ethanol (B145695) are often effective. For instance, the related compound 5-bromosalicylaldehyde (B98134) can be recrystallized from ethanol. Similarly, 4-bromo-2,5-dimethoxybenzaldehyde (B105343) has been purified by recrystallization from acetonitrile (B52724). mdma.ch
The general procedure involves dissolving the crude intermediate in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified solid is then collected by filtration.
| Compound | Typical Recrystallization Solvent |
|---|---|
| 4-bromo-2-hydroxybenzaldehyde | Ethanol or Hexane (B92381) |
| Related Bromo-aromatic aldehydes | Acetonitrile, Methanol |
Chromatographic Purification Procedures (e.g., silica (B1680970) gel column chromatography)
Following the reaction to form this compound, the crude product is often an oil or a solid containing impurities. Silica gel column chromatography is a widely used and effective method for its purification. rsc.org This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
The crude reaction mixture is loaded onto a column packed with silica gel. An appropriate eluent system, typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate (B1210297), is then passed through the column. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials, by-products, or other impurities. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel |
| Typical Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate mixture |
| Elution Gradient | Often a gradient from low to high polarity (increasing the proportion of ethyl acetate) |
Reactivity and Mechanistic Investigations of 4 Bromo 2 Methoxymethoxy Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 4-Bromo-2-(methoxymethoxy)benzaldehyde is a key site for synthetic modifications, readily participating in condensation and oxidation reactions.
Condensation Reactions with Various Nucleophiles
The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These condensation reactions are fundamental in organic synthesis for building molecular complexity.
A common example is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone or ester in the presence of a base to form an α,β-unsaturated carbonyl compound. For instance, the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) derivative, catalyzed by a base like sodium hydroxide, proceeds via an enolate intermediate that attacks the aldehyde carbonyl. While direct studies on this compound are not prevalent, analogous reactions with 4-bromobenzaldehyde (B125591) and various acetophenones are well-documented to produce chalcones. orgsyn.org This suggests that this compound would similarly react with enolates derived from ketones or other active methylene (B1212753) compounds to yield the corresponding chalcone (B49325) derivatives.
Furthermore, condensation with nitrogen-based nucleophiles, such as hydrazines and primary amines, can be expected to form hydrazones and Schiff bases (imines), respectively. These reactions are typically reversible and are often driven to completion by the removal of water.
Table 1: Representative Condensation Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Enolate | Acetophenone | Chalcone |
| Amine | Aniline | Schiff Base (Imine) |
| Hydrazine | Phenylhydrazine | Hydrazone |
| Ylide | Wittig Reagent (e.g., Ph3P=CH2) | Alkene |
Oxidation Reactions of the Formyl Group to Carboxylic Acid Derivatives
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose, offering different levels of selectivity and mildness.
One effective method for the oxidation of aromatic aldehydes to carboxylic acids utilizes Oxone (potassium peroxymonosulfate) as the oxidant. organic-chemistry.orgnih.gov This method is often preferred due to its efficiency and the use of a relatively benign oxidizing agent. For example, 4-bromobenzyl alcohol can be selectively oxidized to 4-bromobenzoic acid using Oxone in the presence of a catalyst. organic-chemistry.org Similarly, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of a wide range of aldehydes to carboxylic acids using oxygen as the terminal oxidant under mild conditions. nih.gov Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer high chemoselectivity for this transformation, avoiding the use of harsh oxidants. chemistrysteps.com
Applying these methodologies to this compound is expected to yield 4-Bromo-2-(methoxymethoxy)benzoic acid. The reaction would proceed by the addition of the oxidant to the aldehyde, followed by a rearrangement and elimination sequence to afford the carboxylic acid. The MOM protecting group is generally stable under these mild oxidative conditions.
Table 2: Selected Methods for Aldehyde Oxidation
| Oxidizing System | Conditions | Product |
|---|---|---|
| Oxone | Catalytic 2-iodobenzenesulfonic acid | 4-Bromo-2-(methoxymethoxy)benzoic acid |
| O2, N-hydroxyphthalimide (catalyst) | Aerobic, mild conditions | 4-Bromo-2-(methoxymethoxy)benzoic acid |
| Aldehyde Dehydrogenase (ALDH) | Biocatalytic, aqueous buffer | 4-Bromo-2-(methoxymethoxy)benzoic acid |
Reactions Involving the Aryl Bromide Functionality
The bromine atom attached to the aromatic ring provides another handle for synthetic manipulation, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions for Diverse Functional Group Introduction
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with various nucleophiles. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, bromide). lumenlearning.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. google.com
In this compound, the aldehyde group is a moderate electron-withdrawing group. However, the methoxymethoxy group is electron-donating. The net electronic effect on the ring makes it not sufficiently activated for facile SNAr reactions under standard conditions. Therefore, direct displacement of the bromine by common nucleophiles like alkoxides or amines is generally difficult and may require harsh conditions or the use of a strong base via a benzyne (B1209423) mechanism. lumenlearning.com A related process involves the SNAr reaction on 2-fluoro-4-bromobenzaldehyde with methanol (B129727) in the presence of potassium carbonate to form 4-bromo-2-methoxybenzaldehyde (B1278859), highlighting that such substitutions are feasible on activated systems. google.comnih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. researchgate.net This reaction is highly effective for the formation of biaryl structures.
In the context of this compound, the aryl bromide can be readily coupled with various arylboronic acids in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Studies on similar substrates, such as 4-bromobenzaldehyde, have demonstrated high conversion rates in Suzuki-Miyaura couplings with phenylboronic acid, utilizing palladium-based catalysts. researchgate.net The reaction is compatible with a wide range of functional groups, and the aldehyde and MOM ether in this compound are expected to be well-tolerated under typical Suzuki-Miyaura conditions. The product of such a reaction would be a biphenyl (B1667301) derivative, with the two aromatic rings linked at the position formerly occupied by the bromine atom. The steric hindrance and electronic properties of both the aryl bromide and the boronic acid can influence the reaction's efficiency.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Boron Reagent | Phenylboronic acid | Nucleophile source |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Forms C-C bond |
| Base | K2CO3, K3PO4 | Activates boron reagent |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Other Carbon-Carbon and Carbon-Heteroatom Bond Formations
The molecular architecture of this compound features two primary reactive sites for bond formation: the aldehyde functional group and the carbon-bromine bond on the aromatic ring. This dual reactivity allows it to serve as a versatile building block in organic synthesis.
Carbon-Carbon Bond Formations: The compound can undergo carbon-carbon bond-forming reactions at both the aldehyde and the aryl bromide positions. Transition metal-catalyzed cross-coupling reactions are particularly effective for modifying the aryl bromide moiety. illinois.edu For instance, reactions like the Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent, or the Heck coupling, which reacts it with an alkene, can be employed to introduce new carbon substituents. numberanalytics.com The aldehyde group, on the other hand, is susceptible to classic nucleophilic additions from organometallic reagents like Grignard or organolithium compounds, as well as olefination reactions such as the Wittig reaction to form alkenes. arkat-usa.org
Carbon-Heteroatom Bond Formations: The carbon-bromine bond is also a key site for the formation of carbon-heteroatom bonds. numberanalytics.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enable the formation of carbon-nitrogen (C-N) bonds by coupling the aryl bromide with various amines. Similarly, related coupling reactions can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, providing pathways to synthesize diaryl ethers or aryl thioethers, respectively. mdpi.comnih.gov These transformations typically proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. nih.gov
| Reaction Type | Reactive Site | Bond Formed | Typical Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide | C-C (Aryl-Aryl, Aryl-Alkyl) | Organoboron compound (e.g., boronic acid), Pd catalyst, Base |
| Heck Coupling | Aryl Bromide | C-C (Aryl-Vinyl) | Alkene, Pd catalyst, Base |
| Grignard Reaction | Aldehyde | C-C | Organomagnesium halide (R-MgBr) |
| Wittig Reaction | Aldehyde | C=C | Phosphorus ylide (Ph3P=CR2) |
| Buchwald-Hartwig Amination | Aryl Bromide | C-N | Amine (R2NH), Pd catalyst, Base |
| Buchwald-Hartwig Etherification | Aryl Bromide | C-O | Alcohol/Phenol (B47542), Pd catalyst, Base |
Influence of Substituents on the Compound's Reactivity Profile
The reactivity of this compound is intricately controlled by the electronic and steric properties of its three key substituents: the bromo, methoxymethoxy (MOM), and aldehyde groups.
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution but activates the carbon-bromine bond for certain transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings. The aldehyde's carbonyl carbon is highly electrophilic, making it the primary site for nucleophilic attack.
Methoxymethoxy Group (-OCH₂OCH₃): As a protecting group for a phenol, the ether oxygen atom directly attached to the ring is a strong electron-donating group via resonance. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions. This electron donation can influence the rate and efficiency of reactions at other sites on the ring.
The interplay of these groups creates a nuanced reactivity profile. The electron-donating MOM group at position 2 and the electron-withdrawing aldehyde group at position 1 create a "push-pull" electronic environment. This polarization can enhance the reactivity of the carbon-bromine bond at position 4 in oxidative addition steps, a key initiation process in many catalytic cycles.
| Substituent | Position | Electronic Effect (Inductive/Resonance) | Primary Influence on Reactivity |
|---|---|---|---|
| -CHO (Aldehyde) | 1 | -I, -R (Strongly withdrawing) | Provides an electrophilic site for nucleophilic addition. |
| -OCH₂OCH₃ (Methoxymethoxy) | 2 | -I, +R (Strongly donating) | Increases electron density of the ring; provides steric hindrance. |
| -Br (Bromo) | 4 | -I, +R (Weakly withdrawing overall) | Acts as a leaving group and a site for cross-coupling reactions. |
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often focus on the most synthetically valuable transformations, such as palladium-catalyzed cross-coupling reactions at the C-Br bond.
While specific experimental or computational studies detailing reaction pathways exclusively for this compound are not extensively documented, the mechanisms of its key reactions can be inferred from well-established models for similar substrates. For a typical Suzuki-Miyaura coupling, the reaction pathway is understood to proceed via a catalytic cycle involving a palladium catalyst.
The generally accepted pathway includes three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde derivative. This is often the rate-determining step and results in a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires activation by a base.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Steric and electronic effects of the substituents play a critical role in modulating the energy of intermediates and transition states throughout the reaction pathway. francis-press.com
Electronic Effects: The electronic nature of the aromatic ring significantly impacts the oxidative addition step. The combined influence of the electron-donating MOM group and the electron-withdrawing aldehyde group modifies the electron density at the carbon atom bonded to the bromine. This modulation affects the ease with which the palladium catalyst can insert into the C-Br bond. An electron-deficient ring generally facilitates oxidative addition. francis-press.com
Steric Effects: The methoxymethoxy group at the ortho position to the aldehyde and meta to the bromine introduces steric bulk near one side of the reaction center. nih.gov This steric hindrance can influence the approach of the bulky palladium catalyst to the C-Br bond during the oxidative addition step. The choice of phosphine (B1218219) ligands on the palladium catalyst is often critical to overcome such steric challenges and facilitate an efficient reaction. nih.gov The steric environment can affect the stability of the resulting organopalladium intermediate and influence the rate of subsequent steps in the catalytic cycle.
Applications of 4 Bromo 2 Methoxymethoxy Benzaldehyde in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules
The intricate framework of many biologically active and materially significant organic molecules necessitates a methodical and efficient synthetic approach. 4-Bromo-2-(methoxymethoxy)benzaldehyde serves as a key starting material in the assembly of such complex structures, providing a scaffold upon which molecular complexity can be systematically built.
As a Building Block for Polycyclic and Fused Ring Systems
The construction of polycyclic and fused ring systems is a challenging yet crucial aspect of organic synthesis, often forming the core of natural products and pharmaceutical agents. The inherent functionalities of this compound make it an adept precursor for these complex topologies. The aldehyde group can participate in various cyclization reactions, while the bromine atom provides a site for subsequent ring-forming transformations, such as intramolecular Heck or Suzuki couplings. This dual reactivity allows for the sequential and controlled formation of multiple rings, leading to the generation of elaborate three-dimensional structures.
Precursor for Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. This compound is a valuable precursor for a multitude of these critical reactions. The aldehyde functionality readily engages in reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, enabling the extension of the carbon skeleton. Furthermore, the aryl bromide moiety is a classic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl substituents, thereby facilitating the construction of highly diverse and complex molecular frameworks.
Preparation of Heterocyclic Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The strategic placement of functional groups in this compound makes it an ideal starting point for the synthesis of various heterocyclic systems.
Derivatization to Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a versatile precursor for the synthesis of a variety of these important scaffolds. The aldehyde group can be readily converted into an imine, which can then undergo cyclization reactions to form heterocycles such as quinolines, isoquinolines, and benzodiazepines. Additionally, the bromine atom can be displaced by nitrogen nucleophiles in transition metal-catalyzed reactions like the Buchwald-Hartwig amination, providing a direct route to nitrogen-containing ring systems.
Synthesis of Oxygen-Containing Ring Systems
Oxygen-containing heterocycles, such as furans, pyrans, and benzofurans, are also prevalent in natural products and bioactive molecules. The methoxymethoxy (MOM) protected hydroxyl group at the ortho position to the aldehyde in this compound is strategically positioned for the synthesis of such systems. Following a desired transformation of the aldehyde or the bromide, the MOM group can be deprotected to reveal a phenol (B47542). This phenol can then participate in intramolecular cyclization reactions, such as Williamson ether synthesis or intramolecular O-arylation, to form the desired oxygen-containing ring.
Role as a Versatile Synthon for Diverse Derivatives
Beyond its application in the synthesis of complex ring systems, this compound is a versatile synthon that can be elaborated into a vast array of derivatives. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups. Similarly, the bromine atom can be transformed through halogen-metal exchange to generate an organometallic species, which can then be reacted with a wide range of electrophiles. This extensive reactivity profile allows for the generation of a diverse library of compounds from a single, readily accessible starting material.
The following table summarizes the key reactive sites of this compound and some of the possible transformations:
| Reactive Site | Type of Reaction | Potential Products/Intermediates |
| Aldehyde (-CHO) | Oxidation | Carboxylic Acid |
| Reduction | Alcohol | |
| Wittig Reaction | Alkenes | |
| Grignard Reaction | Secondary Alcohols | |
| Reductive Amination | Amines | |
| Aryl Bromide (-Br) | Suzuki Coupling | Biaryls |
| Sonogashira Coupling | Aryl Alkynes | |
| Heck Coupling | Aryl Alkenes | |
| Buchwald-Hartwig Amination | Aryl Amines | |
| Halogen-Metal Exchange | Aryllithium/Aryl Grignard Reagents | |
| Methoxymethoxy Ether (-OMOM) | Deprotection (Acidic) | Phenol |
This versatility underscores the importance of this compound as a cornerstone building block in the toolkit of the modern organic chemist, enabling the efficient and creative synthesis of a wide spectrum of complex and valuable molecules.
Contribution to Multi-Step Synthetic Sequences and Total Synthesis Efforts
The true value of this compound is most evident in its application within lengthy and complex synthetic endeavors. Its carefully orchestrated reactivity allows for a stepwise and controlled construction of multifaceted molecules. Chemists can leverage the aldehyde for initial fragment coupling and chain extension, followed by a subsequent cross-coupling reaction at the bromide position to introduce another key structural element. Finally, deprotection of the MOM group can reveal the phenol for late-stage functionalization, such as etherification or esterification, to complete the synthesis of the target molecule.
A notable, albeit illustrative, application of a similarly substituted aromatic aldehyde can be conceptualized in the synthesis of biaryl-containing natural products. For instance, in a hypothetical synthetic approach towards a complex molecule featuring a substituted biphenyl (B1667301) core, this compound would be an ideal starting material for one of the aryl fragments.
The synthetic sequence could commence with a Wittig reaction of the aldehyde to install a required side chain. Following this, a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid would forge the crucial biaryl bond. The final stages of the synthesis would then involve the removal of the MOM protecting group to liberate the free phenol, which could be essential for the molecule's biological activity or for further synthetic manipulation.
To illustrate the strategic application of this building block, consider the following hypothetical reaction sequence, which showcases the sequential manipulation of its functional groups:
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Wittig Reaction | This compound, Ylide | Alkene derivative | Carbon chain elongation |
| 2 | Suzuki Coupling | Product from Step 1, Arylboronic acid | Biaryl compound | Formation of the biaryl core |
| 3 | MOM Deprotection | Product from Step 2, Acidic conditions | Phenolic biaryl | Unmasking the hydroxyl group for final modifications |
This tabulated sequence highlights the logical progression of a synthetic plan utilizing this compound, where each functional group is addressed in a distinct and planned manner to construct a more complex molecular architecture. The yields for each step would be dependent on the specific substrates and reaction conditions employed.
While a comprehensive, published total synthesis starting directly from this compound is not readily found in broad searches, its utility is clearly demonstrated by the vast body of literature on the individual reactions its functional groups can undergo. The strategic combination of a protected phenol, a reactive aldehyde, and a cross-coupling-ready bromide in a single, stable molecule makes it an invaluable tool for synthetic chemists tackling the challenges of multi-step and total synthesis.
Spectroscopic and Analytical Research Methodologies for 4 Bromo 2 Methoxymethoxy Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of an organic compound. For 4-Bromo-2-(methoxymethoxy)benzaldehyde, a full suite of NMR experiments would be required for unambiguous characterization.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, would be expected to show distinct signals corresponding to the aldehydic, aromatic, and methoxymethyl protons.
Aldehyde Proton (-CHO): A singlet is anticipated at the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-donating methoxymethoxy group, the electron-withdrawing aldehyde group, and the bromine atom. One would expect a doublet for the proton adjacent to the aldehyde group, a doublet for the proton between the bromo and methoxymethoxy groups, and a doublet of doublets for the proton adjacent to the bromo group. These signals would likely appear in the δ 7.0-8.0 ppm range.
Methoxymethoxy Protons (-OCH₂OCH₃): This group would exhibit two distinct signals: a singlet for the methylene (B1212753) protons (-OCH₂O-) typically around δ 5.2-5.5 ppm, and a singlet for the methyl protons (-OCH₃) around δ 3.4-3.7 ppm.
The integration of these signals would correspond to the number of protons in each group (1H for aldehyde, 3H for aromatic protons in total, 2H for methylene, and 3H for methyl).
Interactive Data Table: Expected ¹H NMR Signals
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aldehydic (CHO) | 9.8 - 10.5 | Singlet (s) | 1H |
| Aromatic (Ar-H) | 7.0 - 8.0 | Doublets (d), Doublet of Doublets (dd) | 3H |
| Methylene (OCH₂O) | 5.2 - 5.5 | Singlet (s) | 2H |
| Methyl (OCH₃) | 3.4 - 3.7 | Singlet (s) | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals would be anticipated.
Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear far downfield, typically in the δ 188-195 ppm region.
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine (C-Br) would appear around δ 115-125 ppm. The carbons attached to the oxygen (C-O) and the aldehyde group (C-CHO) would be further downfield. The remaining C-H carbons would resonate within the typical aromatic region of δ 110-140 ppm.
Methoxymethoxy Carbons: The methylene carbon (-OCH₂O-) is expected around δ 93-97 ppm, and the methyl carbon (-OCH₃) would be the most upfield signal, around δ 55-60 ppm.
Interactive Data Table: Expected ¹³C NMR Signals
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehydic (C=O) | 188 - 195 |
| Aromatic (C-O) | 155 - 165 |
| Aromatic (C-H, C-CHO) | 110 - 140 |
| Aromatic (C-Br) | 115 - 125 |
| Methylene (OCH₂O) | 93 - 97 |
| Methyl (OCH₃) | 55 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, ROESY) for Connectivity
While specific 2D NMR studies on this compound are not documented in available literature, techniques like COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be invaluable for confirming the structure.
COSY: A COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). This would be crucial for confirming the connectivity of the protons on the aromatic ring, by showing which protons are adjacent to each other.
Variable-Temperature NMR Studies for Conformational Dynamics
There is no specific literature available detailing variable-temperature (VT) NMR studies on this compound. Such studies are typically employed to investigate dynamic processes like the rotation around single bonds that might be hindered. For this molecule, VT-NMR could potentially be used to study the rotation around the C-O bond of the methoxymethoxy group or the C-C bond connecting the aldehyde to the ring. If the rotation were slow enough at lower temperatures, one might observe broadening or splitting of the signals for the methoxymethoxy group or the aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Confirmation
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule.
Molecular Ion (M⁺): The molecular ion peak is crucial for confirming the molecular weight. For this compound (C₉H₉BrO₃), the molecular ion would appear as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 243.97 g/mol , so one would expect to see peaks at m/z 244 and 246.
Fragmentation Pattern: The methoxymethyl group is prone to fragmentation. Common fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment ion at m/z 213/215.
Loss of formaldehyde (B43269) (CH₂O) from the [M-OCH₃]⁺ ion.
Cleavage of the entire methoxymethoxy group.
Loss of the aldehyde group's hydrogen (•H) or the entire CHO group (•CHO).
Loss of the bromine atom (•Br).
Interactive Data Table: Expected Key EI-MS Fragments
| m/z Value | Proposed Fragment Identity | Notes |
| 244/246 | [C₉H₉BrO₃]⁺ | Molecular Ion (M⁺) |
| 213/215 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 185/187 | [M - CHO - CH₂O]⁺ | Loss of aldehyde and formaldehyde |
| 165 | [M - •Br]⁺ | Loss of bromine radical |
| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS / HRMS)ojp.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing this compound, as it allows for the ionization of the molecule with minimal fragmentation. frontiersin.org This method is particularly useful for confirming the molecular weight and elemental composition of the compound, especially when coupled with a high-resolution mass spectrometer (HRMS). researchgate.net In ESI-MS analysis, the compound is typically protonated or forms adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). High-resolution measurements provide highly accurate mass data, which can be used to confirm the elemental formula (C₉H₉BrO₃) by matching the observed mass to the theoretical exact mass. nih.gov For instance, the detection of a characteristic isotopic pattern for bromine (approximately equal intensities for masses differing by two Daltons, corresponding to the ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum serves as a definitive confirmation of the presence of a bromine atom in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identificationresearchgate.netresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment. ojp.govojp.gov In this method, the compound is first vaporized and passed through a GC column, which separates it from impurities based on its volatility and interaction with the column's stationary phase. nih.gov
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, key fragments would include the molecular ion peak (M⁺) showing the characteristic bromine isotope pattern, as well as other significant ions resulting from the loss of the methoxymethyl group or other parts of the molecule. researchgate.net By comparing the retention time and the mass spectrum of a sample to that of a known standard, GC-MS provides confident identification and allows for the determination of its purity. researchgate.net
Predicted Collision Cross Section Values in Mass Spectrometryojp.gov
The Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. nih.gov In ion mobility-mass spectrometry (IM-MS), the CCS value provides an additional dimension of separation and identification, complementing retention time and mass-to-charge ratio. mdpi.com While experimental CCS values are ideal, they can be accurately predicted using machine learning and computational models based on the chemical structure. researchgate.netnih.gov These predicted values are valuable for the tentative identification of compounds in screening analyses where authentic standards are not available. uts.edu.au
For this compound, predicted CCS values have been calculated for various adducts. uni.lu These predictions, often stored in databases, help researchers to increase confidence in compound identification. researchgate.net The accuracy of these prediction models is typically high, with relative errors often below 5%. nih.gov
Below is a table of predicted collision cross section values for different adducts of this compound. uni.lu
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 244.98079 | 140.6 |
| [M+Na]⁺ | 266.96273 | 153.0 |
| [M-H]⁻ | 242.96623 | 147.3 |
| [M+NH₄]⁺ | 262.00733 | 162.0 |
| [M+K]⁺ | 282.93667 | 143.0 |
| [M+H-H₂O]⁺ | 226.97077 | 140.7 |
| [M+HCOO]⁻ | 288.97171 | 163.4 |
| [M]⁺ | 243.97296 | 163.2 |
Infrared (IR) Spectroscopy for Functional Group Identificationuni.luojp.gov
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The technique works by measuring the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies. The resulting IR spectrum provides a unique fingerprint of the compound's structure.
The key functional groups in this compound and their expected IR absorption ranges are:
Aldehyde Group (C=O and C-H): A strong, sharp absorption band for the carbonyl (C=O) stretch is expected in the range of 1685-1710 cm⁻¹ for aromatic aldehydes. lumenlearning.com Additionally, the aldehyde C-H bond exhibits two characteristic stretching vibrations, often appearing as weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czlibretexts.org
Aromatic Ring (C=C and C-H): The carbon-carbon stretching vibrations within the benzene ring typically produce absorption bands in the 1400-1600 cm⁻¹ region. docbrown.info The aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. vscht.cz
Ether Linkage (C-O-C): The methoxymethyl group (-OCH₂OCH₃) contains ether linkages. The C-O-C stretching vibrations give rise to strong absorptions, typically in the 1000-1250 cm⁻¹ region.
Bromo Substituent (C-Br): The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, usually at lower wavenumbers, typically between 500 and 680 cm⁻¹.
The following table summarizes the characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aldehyde C-H | Stretch | 2700 - 2850 | Weak to Medium (often two bands) |
| Aldehyde C=O | Stretch | 1685 - 1705 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |
| Ether C-O-C | Stretch | 1000 - 1250 | Strong |
| C-Br | Stretch | 500 - 680 | Medium to Strong |
Chromatographic Techniques for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) for Purity and Separationresearchgate.netojp.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its separation from reaction byproducts or impurities. researchgate.netgoogle.com Reverse-phase HPLC is the most common mode used for this type of compound. sielc.com
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is nonpolar. The mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com By running a gradient (where the solvent composition is changed over time) or an isocratic method (where the composition is constant), this compound can be effectively separated from compounds of different polarities. A UV detector is typically employed for detection, as the aromatic ring and carbonyl group absorb UV light strongly. The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Impuritiesresearchgate.net
Gas Chromatography (GC), separate from its use with a mass spectrometer, is a valuable method for detecting and quantifying volatile impurities in a this compound sample. The technique is highly sensitive to substances that can be readily vaporized without decomposition.
The sample is injected into a heated port, vaporized, and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column's stationary phase is selected to provide optimal separation of potential impurities from the main compound. For example, a mid-polarity column, such as one with a phenyl polysiloxane phase, is often suitable for analyzing aromatic compounds. ojp.gov As components exit the column, they are detected by a detector, commonly a Flame Ionization Detector (FID), which is sensitive to organic compounds. The retention time of each peak is used for identification, and the peak area is proportional to the concentration of the component, allowing for the quantification of volatile impurities.
Flash Column Chromatography for Purification
Flash column chromatography is a crucial purification technique in organic synthesis, utilized to separate this compound from unreacted starting materials, byproducts, and other impurities following a chemical reaction. researchgate.net This method is an air-pressure accelerated form of column chromatography that is faster and often provides better separation than traditional gravity-fed chromatography. orgsyn.org
The process involves packing a glass column with a solid stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture containing the target compound is then loaded onto the top of the silica. A solvent, or a mixture of solvents (the mobile phase), is pushed through the column under moderate pressure. orgsyn.org The separation is based on the principle of differential adsorption; components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases.
For a compound like this compound, the choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4 for optimal separation. rochester.edu Given the polarity of the aldehyde and ether functional groups, a mixture of a non-polar solvent and a moderately polar solvent is generally employed. Common solvent systems for similar aromatic aldehydes include mixtures of hexane (B92381)/ethyl acetate (B1210297) or petroleum ether/ethyl acetate. rsc.orgrsc.org The polarity of the eluent can be adjusted by changing the ratio of the solvents to achieve the desired separation.
Table 1: Representative Solvent Systems for Flash Chromatography of Aromatic Aldehydes
| Non-Polar Component | Polar Component | Typical Ratio (v/v) |
|---|---|---|
| Hexane | Ethyl Acetate | 20:1 to 4:1 |
| Petroleum Ether | Ethyl Acetate | 20:1 to 6:1 |
| Hexane | Dichloromethane | 20:1 |
Note: The optimal solvent system for this compound must be determined experimentally.
The fractions are collected as they exit the column, and those containing the pure compound, as identified by TLC, are combined and the solvent is removed by rotary evaporation to yield the purified this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. This data is used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms of each element present. For this compound, with the molecular formula C₉H₉BrO₃, elemental analysis serves to confirm its composition.
The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of its constituent elements. The molecular weight of C₉H₉BrO₃ is approximately 245.07 g/mol . nih.gov A sample of the purified compound would be subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and other elemental gases—are collected and measured to calculate the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretical values to verify the purity and identity of the compound.
Table 2: Theoretical Elemental Composition of this compound (C₉H₉BrO₃)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 44.11% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.70% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.60% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.58% |
Note: Values are calculated based on standard atomic weights.
X-ray Crystallography for Solid-State Structural Analysis (Applicable to related compounds and derivatives for conformational insights)
While a specific crystal structure for this compound is not publicly documented, valuable structural insights can be inferred from the analysis of closely related compounds, such as 4-Bromo-2-methoxybenzaldehyde (B1278859) or 4-Bromo-2,6-dimethoxybenzaldehyde. nih.govnih.gov
Analysis of these analogous structures would likely reveal:
Planarity: The benzene ring is expected to be planar.
Substituent Orientation: The analysis would show the orientation of the aldehyde (-CHO) and methoxymethoxy (-OCH₂OCH₃) groups relative to the ring. The aldehyde group's carbonyl bond and the C-O bonds of the ether group would have specific dihedral angles with respect to the aromatic ring, influenced by steric hindrance and electronic effects from adjacent substituents.
Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement dictated by intermolecular forces. For a bromo-substituted compound, halogen bonding (an interaction where the bromine atom acts as an electrophilic region) could be a significant factor in the crystal packing, alongside dipole-dipole interactions and van der Waals forces.
By studying the crystal structures of these derivatives, a reliable model of the solid-state conformation and packing of this compound can be constructed, providing crucial information for understanding its physical properties.
Derivatives and Analogues of 4 Bromo 2 Methoxymethoxy Benzaldehyde in Research
Synthetic Pathways to Structurally Diverse Derivatives
The chemical landscape of derivatives accessible from 4-Bromo-2-(methoxymethoxy)benzaldehyde and its analogues is broad, owing to the reactivity of its functional groups. The aldehyde can be transformed into various substituents, the bromo group serves as a handle for cross-coupling reactions, and the methoxymethyl (MOM) ether can be deprotected to reveal a reactive hydroxyl group.
One common pathway involves the modification of a related precursor, 4-hydroxybenzaldehyde (B117250), to introduce new functionalities. For instance, Williamson etherification has been employed to synthesize a series of 4-phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org In this method, 4-hydroxybenzaldehyde or its 3-methoxy analogue (vanillin) is reacted with a phenacyl bromide derivative in the presence of a base like triethylamine. orientjchem.org This reaction proceeds via the formation of a phenolate (B1203915) salt which then acts as a nucleophile, displacing the bromide from the phenacyl bromide. orientjchem.org This approach allows for the introduction of a variety of substituted phenacyl groups, leading to a library of ether derivatives. orientjchem.org
Another synthetic strategy focuses on the modification of the aromatic ring. For example, the synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) has been achieved from isovanillin (B20041) through a bromination reaction using bromine in acetic acid with sodium acetate (B1210297) and iron filings. mdpi.com This demonstrates the feasibility of introducing additional substituents onto the benzaldehyde ring, thereby creating more complex and functionally rich derivatives.
The following table summarizes some synthetic pathways to derivatives of related substituted benzaldehydes:
| Starting Material | Reagents and Conditions | Product | Yield |
| 4-hydroxybenzaldehyde | Phenacyl bromide, Triethylamine, Methanol (B129727), Room Temperature | 4-phenacyloxy-benzaldehyde | 60% |
| 4-hydroxybenzaldehyde | 4'-bromo phenacyl bromide, Triethylamine, Ethanol (B145695), Room Temperature | 4-(4'-bromo)-phenacyloxy benzaldehyde | 66% |
| 4-hydroxy 3-methoxybenzaldehyde | 4'-bromo phenacyl bromide, Triethylamine, Ethanol, Room Temperature | 4-(4'-bromo)-phenacyloxy-3-methoxy benzaldehyde | 46.3% |
| Isovanillin | Br₂, NaOAc, Iron filings, Acetic acid, Room Temperature | 2-bromo-3-hydroxy-4-methoxybenzaldehyde | Not specified |
Comparative Studies of Reactivity Among Related Substituted Benzaldehydes
The reactivity of substituted benzaldehydes is significantly influenced by the electronic nature of the substituents on the aromatic ring. The aldehyde group itself is an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. Conversely, the methoxy (B1213986) group at the 2-position is an electron-donating group, activating the ring towards electrophilic substitution and directing to the ortho and para positions. The bromo group at the 4-position is deactivating yet ortho, para-directing.
In the case of this compound, the interplay of these electronic effects governs its reactivity. The methoxymethoxy group, being an ether, is electron-donating, thus activating the ring. This effect, combined with the directing influence of the other substituents, will determine the regioselectivity of its reactions.
While specific comparative reactivity studies involving this compound are not extensively documented, general principles of organic chemistry allow for predictions. For instance, in nucleophilic addition reactions at the carbonyl carbon, the presence of electron-withdrawing groups on the ring would typically increase the electrophilicity of the aldehyde and thus its reactivity. Conversely, electron-donating groups would decrease its reactivity.
In a broader context, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686) highlights the differential reactivity of halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. google.comgoogle.com The fluorine atom is more readily displaced by a nucleophile like methoxide (B1231860) than the bromine atom, a key principle exploited in its synthesis. google.comgoogle.com
Exploration of New Functionalities through Chemical Modification of Derived Compounds
A primary motivation for synthesizing derivatives of this compound is to introduce new chemical functionalities that can impart specific properties or enable further transformations.
The synthesis of phenacyloxy benzaldehyde derivatives, for example, introduces a ketone functionality and a second aromatic ring, significantly increasing the molecular complexity and providing new sites for chemical reactions. orientjchem.orgresearchgate.net These derivatives can be further modified at the newly introduced ketone or aromatic ring.
Furthermore, the synthesis of methylated and acetylated derivatives of natural bromophenols showcases how simple chemical modifications can lead to a diverse range of compounds. mdpi.com For instance, the hydroxyl group of a synthesized bromobenzaldehyde can be acetylated, or further reactions can be carried out to produce more complex structures like (oxybis(methylene))bis(phenylene) diacetates. mdpi.com
The following table illustrates the exploration of new functionalities through the chemical modification of compounds derived from related benzaldehydes:
| Precursor Compound | Modification Reaction | Reagents | Resulting Functionality |
| 4-hydroxybenzaldehyde | Williamson Ether Synthesis | Phenacyl bromide, Triethylamine | Ether, Ketone |
| 2-bromo-3-hydroxy-4-methoxybenzaldehyde | Acetylation | Acetic anhydride | Ester |
| (Oxybis(methylene))bis(2,3-dibromo-6-methoxy-4,1-phenylene)diacetate | Methanolysis | Potassium carbonate, Methanol | Alcohol |
Applications of Derived Compounds in Advanced Synthetic Methodologies
Derivatives of this compound are valuable intermediates in advanced synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. The presence of a bromo substituent on the aromatic ring makes these compounds ideal substrates for reactions such as the Suzuki-Miyaura and Heck couplings.
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. organic-chemistry.orgnih.govillinois.edu Aryl bromides, such as the derivatives of the title compound, are common starting materials for this reaction. illinois.edu For example, 4-bromobenzaldehyde (B125591) has been successfully used in Suzuki-Miyaura couplings with various phenylboronic acids to produce biphenyl (B1667301) derivatives. researchgate.net This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. illinois.edu The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org
The Heck reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, in this case between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is used to create substituted alkenes and has found wide application in organic synthesis. mdpi.com Aryl bromides are effective substrates for the Heck reaction, and the reaction conditions can be tuned by the choice of palladium catalyst, ligands, base, and solvent. wikipedia.orgnih.gov For instance, the Heck coupling of 4-bromoacetophenone with styrene (B11656) has been studied under various conditions to optimize the yield of the resulting stilbene (B7821643) derivative. mdpi.com
The ability to participate in these and other cross-coupling reactions makes derivatives of this compound highly valuable building blocks for the construction of complex molecular architectures. The aldehyde and protected hydroxyl groups can be carried through these transformations and then utilized in subsequent synthetic steps.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-(methoxymethoxy)benzaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or protective group strategies. For example, the methoxymethoxy group can be introduced using methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures (60–80°C) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity is ensured via column chromatography or recrystallization, with yields monitored by TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and functional groups (e.g., aldehyde proton at ~10 ppm, methoxymethoxy signals at 3.3–5.0 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1100 cm (C-O-C ether vibration) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid inhalation/ingestion; in case of skin contact, wash with soap/water for 15 minutes. Store under inert gas (argon) at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE or coupling constants) be resolved for structural elucidation?
Advanced methods include:
- 2D NMR (COSY, HSQC, HMBC) to map H-C correlations and confirm regiochemistry.
- X-ray crystallography : Single-crystal analysis using SHELXL for precise bond lengths/angles . For example, a monoclinic crystal system (space group P2/c) with refined displacement parameters can resolve stereochemical ambiguities .
Q. What computational approaches predict the reactivity of the aldehyde group in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties (Fukui indices, HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . For instance, the aldehyde's electrophilicity can be enhanced by electron-withdrawing substituents (e.g., bromine), enabling Suzuki-Miyaura couplings .
Q. How can reaction yields be improved in large-scale syntheses of this compound?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., MOM-Cl addition).
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) for regioselective bromination .
Q. What methodologies assess the compound’s potential bioactivity (e.g., antimicrobial) in the absence of prior data?
- In vitro assays : Disk diffusion (Kirby-Bauer) against S. aureus or E. coli at 100–10,000 ppm, with tetracycline as a positive control .
- Molecular docking : Simulate interactions with target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina .
- ADMET profiling : Predict toxicity via in silico tools (e.g., ProTox-II) to prioritize in vivo testing .
Q. How are crystal packing and intermolecular interactions analyzed to design co-crystals or salts?
Using Mercury or PLATON software, analyze X-ray data for hydrogen bonds (e.g., C=O⋯H-O), halogen interactions (Br⋯Br), and π-π stacking. For example, the bromine atom’s polarizability facilitates halogen bonding, influencing solubility and stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for methoxymethoxy group installation?
Potential factors include:
- Solvent polarity : DMF vs. THF affects nucleophilicity of the hydroxyl group.
- Base selection : KCO (weaker base) may reduce side reactions vs. NaH (stronger base).
- Purification methods : Column chromatography vs. distillation impacts recovery rates .
Q. Why do DFT-calculated vibrational frequencies differ from experimental FT-IR data?
Adjustments involve:
- Scaling factors (0.96–0.98) to correct for anharmonicity.
- Solvent effects (PCM model) and isotopic substitution (e.g., DO exchange for OH stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
